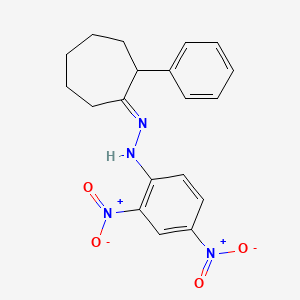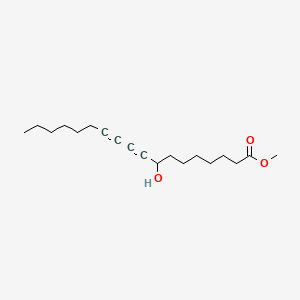
Methyl 8-hydroxy-9,11-octadecadiynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-hydroxy-9,11-octadecadiynoate is a chemical compound with the molecular formula C19H30O3. It is an aliphatic alcohol and a derivative of octadecadienoic acid. This compound is characterized by the presence of a hydroxyl group at the 8th position and a diynoate group at the 9th and 11th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-hydroxy-9,11-octadecadiynoate typically involves the alkali-isomerization of purified methyl linoleate. The process includes the following steps:
Alkali-Isomerization: Purified methyl linoleate is subjected to alkali-isomerization to produce conjugated isomers.
Separation and Purification: The resulting isomers are separated and purified through a series of low-temperature crystallizations from acetone.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large-scale reactors and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-hydroxy-9,11-octadecadiynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroperoxides, ketones, alcohols, alkanes, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 8-hydroxy-9,11-octadecadiynoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 8-hydroxy-9,11-octadecadiynoate involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group at the 8th position and the diynoate group at the 9th and 11th positions play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 9,12-octadecadienoate: Similar in structure but lacks the hydroxyl group at the 8th position.
Methyl 8,11-octadecadienoate: Similar but lacks the diynoate group at the 9th and 11th positions.
Methyl linoleate: A precursor in the synthesis of Methyl 8-hydroxy-9,11-octadecadiynoate.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a diynoate group, which confer distinct chemical and biological properties. These functional groups make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
6084-80-6 |
|---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
methyl 8-hydroxyoctadeca-9,11-diynoate |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-12-15-18(20)16-13-10-11-14-17-19(21)22-2/h18,20H,3-7,10-11,13-14,16-17H2,1-2H3 |
InChI-Schlüssel |
SGRKZXIXJLBTED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC#CC(CCCCCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


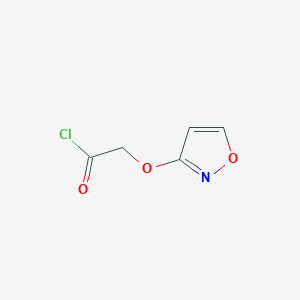

![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)

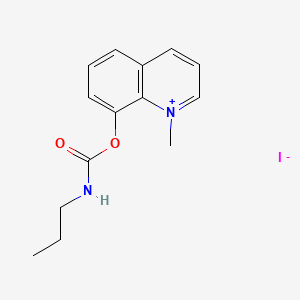

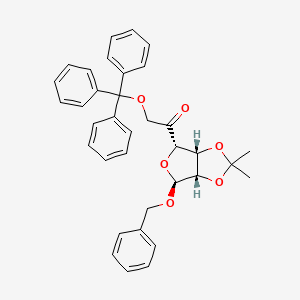
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
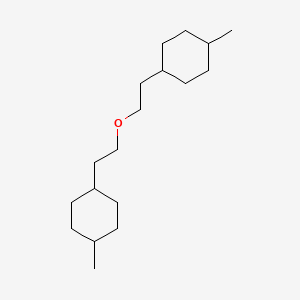

![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
